Compound Description: FMPD is a potential novel antipsychotic agent. It exhibits high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. [] It demonstrates efficacy in preclinical models of schizophrenia and bipolar mania with a lower risk of extrapyramidal symptoms, prolactin elevation, and weight gain compared to olanzapine. []
Olanzapine
Compound Description: Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. It acts as an antagonist at various receptors, including dopamine, serotonin, histamine, and muscarinic receptors. []
Relevance: The research article mentions olanzapine in the context of comparing its histamine H1 receptor affinity to that of FMPD. [] It is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide.
Compound Description: DPC 333 is a potent inhibitor of tissue necrosis factor α–converting enzyme (TACE). [] This compound is primarily excreted through the intestine in rodents, with P-glycoprotein (P-gp) playing a role in its efflux. []
Relevance: DPC 333 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is discussed in a separate research context focusing on intestinal excretion mechanisms. []
Compound Description: TAK-915 is a phosphodiesterase 2A (PDE2A) inhibitor investigated for its potential to treat cognitive impairment in neuropsychiatric and neurodegenerative disorders. [] It is structurally distinct from the pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors discussed in the research paper. []
Compound Description: Compound 20 is a pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor that demonstrated efficacy in preclinical models by increasing cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuating MK-801-induced episodic memory deficits. []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The paper primarily focuses on its development as a novel PDE2A inhibitor with a distinct structure from TAK-915. []
Compound Description: This compound, along with its 7-ethoxy analogue, belongs to a series of quinazoline derivatives investigated for their potential as anticancer agents, particularly against proliferative diseases. []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is mentioned within a broader research context of developing novel anticancer therapies. []
Compound Description: Similar to its 7-methoxy counterpart, this compound is a quinazoline derivative studied for its potential use in treating proliferative diseases, including cancer. []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It belongs to the same series of quinazoline derivatives as the previous compound. []
Compound Description: This compound serves as a precursor for a specific intramolecular ortho photocycloaddition reaction, yielding a single photoadduct. [] The reaction exhibits chemo-, regio-, and stereo-selectivity. []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The research focuses on its photochemical reactivity. []
Compound Description: This compound was synthesized through an efficient eight-step process, highlighting the use of various chemical transformations. []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The article focuses on its synthesis. []
N-(3-Methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide (ZD4054 Form 1)
Compound Description: ZD4054 Form 1 is characterized by its crystal structure, which exhibits a centrosymmetric space group and specific hydrogen-bond interactions. []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The study focuses on its crystallographic properties. []
Compound Description: This compound serves as a key intermediate in synthesizing a series of phenoxy derivatives evaluated for their anticancer properties. []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The article highlights its use in synthesizing other potentially bioactive compounds. []
Compound Description: Compound 7d is a phenoxy derivative synthesized from 2-Chloro-N-{5-(2-(4-methoxy-phenyl)-pyridin-3-yl)-(1,3,4)thiadiazol-2-yl}-acetamide. It exhibits promising cytotoxic activity against the Caco-2 cell line, with an IC50 value of 1.8 μM. []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, but it highlights the exploration of structurally related compounds for potential anticancer applications. []
Compound Description: Compound 26 displays high affinity for both sigma1 receptors and the EBP (Δ8-Δ7 sterol isomerase) site, making it a potential target for further investigation in related research areas. []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. Its inclusion in the document is likely related to the exploration of diverse chemical structures and their potential biological activities. []
Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and crystal packing arrangement. []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is included in the document likely as part of a broader study exploring various chemical structures and their properties. []
Compound Description: This compound serves as a base structure for a series of derivatives investigated for their herbicidal activity. [] The study involved introducing substituents on the phenyl ring and evaluating their impact on the activity against rice (Oryza sativa L.) and barnyard grass (Echinochloa crus-galli). []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is presented as part of a distinct research effort focusing on herbicide development. []
Compound Description: Compound I is a p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide synthesized and characterized using X-ray single-crystal diffraction to understand its structure and hydrogen-bonding patterns. [] It is a part of a study focusing on synthesizing and analyzing the structural features of novel heterocycles derived from indole, particularly p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides. []
Relevance: Compound I is structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide as both compounds share a core benzene-sulfonamide structure. The presence of various substituents on the phenyl and indole rings in both compounds highlights the possibility of exploring different substitutions to modulate their biological activities. []
Compound Description: Compound II is another p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide synthesized and structurally characterized using X-ray single-crystal diffraction. [] This compound is part of the same series as Compound I, designed to explore structure-activity relationships and hydrogen-bonding patterns within this class of compounds. []
Relevance: Compound II is structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. Both compounds share a benzene-sulfonamide moiety. The variations in substituents on the phenyl and indole rings emphasize the potential for structural modifications to influence biological properties. []
Compound Description: Compound III is a p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide included in a study investigating the structural characteristics and hydrogen-bonding patterns of these compounds. [] It belongs to the same series as compounds I and II, further expanding the structure-activity relationship exploration. []
Relevance: Similar to Compounds I and II, Compound III shares a benzene-sulfonamide core with 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The differences in substituents on the phenyl and indole rings highlight the possibility of structural modifications to affect the biological activities of these compounds. []
Compound Description: This compound is a Mannich base derivative synthesized using 2-phenyl benzimidazole, formaldehyde, adamantine 1-carboxylic acid, and benzylamine. [] It serves as a base structure for synthesizing various derivatives evaluated for their cytotoxicity against a neuroblastoma cell line (SK-N-MC). []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It belongs to a different chemical class (Mannich bases of benzimidazole) and is investigated for its anticancer properties. []
Compound Description: This compound is a Mannich base derivative with a 4-methoxy substituent on the benzyl ring, synthesized and evaluated for its cytotoxic activity against the SK-N-MC neuroblastoma cell line. []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is a derivative of the previously mentioned Mannich base, with modifications aimed at enhancing its anticancer properties. []
Compound Description: Compound 1 is a benzenesulfonamide derivative synthesized and characterized as an intermediate in synthesizing zinc(II) phthalocyanine complexes with novel benzenesulfonamide substituents. []
Relevance: While Compound 1 shares a benzene-sulfonamide moiety with 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, their structures differ significantly. The primary focus is on Compound 1 as a precursor to phthalocyanine complexes with potential applications in photocatalysis and other fields. []
Compound Description: Compound 2, another benzenesulfonamide derivative, is synthesized and characterized as a precursor to novel zinc(II) phthalocyanine complexes. [] It features a more extended structure than Compound 1, incorporating a dicyanophenoxy group. []
Relevance: Similar to Compound 1, Compound 2 shares a benzene-sulfonamide moiety with 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, but their structures and intended applications differ. Compound 2 is primarily explored for its role in generating phthalocyanine complexes. []
Compound Description: Compound 3 is a zinc(II) phthalocyanine complex synthesized using a novel benzenesulfonamide derivative as a substituent. [] The research focuses on investigating the compound's spectroscopic, photophysical, and photochemical properties for potential applications in photocatalysis. []
Relevance: Compound 3 is not directly structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The study primarily focuses on incorporating benzenesulfonamide derivatives into phthalocyanine complexes to modulate their photochemical properties for specific applications. []
Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2). [] It is used in research to investigate the role of OX2 in various physiological processes, including sleep-wake regulation and the effects of orexin receptor antagonists like almorexant. []
Relevance: EMPA is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is mentioned in the context of studying the binding properties and pharmacological effects of almorexant, a dual orexin receptor antagonist. []
Compound Description: SB-674042 is a selective antagonist of the orexin 1 receptor (OX1), used in research to understand the specific roles of OX1 in various physiological processes. [] It is often employed alongside other orexin receptor antagonists, like EMPA (selective for OX2) and almorexant (dual OX1/OX2 antagonist), to dissect the individual contributions of each receptor subtype. []
Relevance: SB-674042 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is mentioned in research investigating the binding sites and pharmacological effects of almorexant, a dual orexin receptor antagonist. []
Compound Description: The crystal structure of this compound has been elucidated, revealing details about its molecular conformation, bond angles, and intermolecular interactions in the crystal lattice. []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The study focuses on its structural characterization. []
Compound Description: The crystal structure of this compound, characterized by its transoid arrangement of pyridine substituents and extended conformation, has been determined. []
Relevance: This compound is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It highlights the structural diversity of compounds being investigated and the importance of crystallographic studies in understanding their properties. []
Compound Description: TAK-063 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). [, ] It has shown antipsychotic-like effects in rodent models of schizophrenia and improved cognitive function in these models. [, ]
Relevance: TAK-063 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is investigated for its therapeutic potential in treating schizophrenia and improving cognitive function through a distinct mechanism of action. [, ]
Haloperidol
Compound Description: Haloperidol is a typical antipsychotic medication primarily used to treat schizophrenia. It is a potent dopamine D2 receptor antagonist, and its use is often associated with extrapyramidal side effects. []
Relevance: Haloperidol is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is investigated in combination with TAK-063 to explore potential synergistic effects in treating schizophrenia. []
Olanzapine
Compound Description: Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. It acts as an antagonist at dopamine, serotonin, histamine, and muscarinic receptors. []
Relevance: Olanzapine is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. Like haloperidol, it is also investigated in combination with TAK-063 to assess their combined efficacy in treating schizophrenia. []
Compound Description: Compound 21 belongs to a series of N-sulfonyl-aminobiaryl derivatives investigated as antitubulin agents. [] It shows potent antiproliferative activity against various cancer cell lines, inhibiting tubulin polymerization and STAT3 phosphorylation. []
Relevance: While Compound 21 shares a benzene-sulfonamide moiety and a fluorine atom with 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, their core structures and mechanisms of action differ. The research focuses on its potential as an anticancer agent targeting tubulin and STAT3. []
Relevance: Ro 04-6790 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is studied for its potential cognitive-enhancing effects but has shown inconsistent results in different rodent models. []
Compound Description: SB-271046 is a selective 5-HT6 receptor antagonist investigated for its potential therapeutic benefits in cognitive disorders. [] Like Ro 04-6790, it has shown mixed results in different rodent models of learning. []
Relevance: SB-271046 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It belongs to a different class of compounds and is studied for its potential nootropic effects. []
Compound Description: PPT is a newly identified anti-staphylococcal compound that demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). [] It is suggested to target bacterial membranes and exhibits synergistic effects with other antibiotics. []
Relevance: PPT is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It belongs to a different chemical class and is investigated for its antibacterial properties. []
Compound Description: NNC is another novel anti-staphylococcal compound identified and validated for its activity against MRSA. [] Like PPT, it is suggested to target bacterial membranes and shows synergistic effects with doxycycline. []
Relevance: NNC is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is investigated for its antibacterial properties and represents a different class of compounds. []
4,5,6,7-tetrabromobenzotriazole (TBB)
Compound Description: TBB is a new anti-staphylococcal compound with demonstrated activity against MRSA. [] It permeabilizes MRSA cell membranes, suggesting a mechanism of action involving membrane disruption. [] TBB also shows synergistic activity with existing antibiotics. []
Relevance: TBB is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It represents a distinct class of compounds being investigated for their antibacterial properties. []
Compound Description: GW4064 is an anti-staphylococcal compound active against MRSA. [] It synergizes with doxycycline, potentially enhancing its efficacy. []
Relevance: GW4064 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It belongs to a distinct chemical class and is studied for its potential as an antibacterial agent. []
Compound Description: PD198306 is a novel anti-staphylococcal compound that exhibits activity against MRSA. [] It demonstrates synergistic effects with erythromycin, potentially improving its effectiveness. []
Relevance: PD198306 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It highlights the exploration of structurally diverse compounds for their antibacterial potential. []
6-Chloro-3-(3,4-dioxo-2-phenylamino-cyclobut-1-enylamino)-2-hydroxybenzamide and its Analogues
Compound Description: This compound and a series of its structural analogues, featuring modifications to the phenyl ring and the presence of various substituents, have been identified as potential antagonists for GPR55 receptors. [, ]
Relevance: These compounds are not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. Their inclusion in the document is likely related to the exploration of diverse chemical structures and their potential for targeting GPR55 receptors. [, ]
3-{2-Hydroxy-3-[1-(4-methylpiperazin-1-yl)methanoyl]phenylamino}-4-phenylamino-3-en-1,2-dione and its Analogues
Compound Description: This compound, along with a series of structural analogues, represents a class of potential GPR55 receptor antagonists. [, ]
Relevance: These compounds are not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. They highlight the exploration of diverse chemical structures in the search for effective GPR55 receptor modulators. [, ]
Compound Description: Compound 4 is an azepane derivative designed as a potential protein kinase B (PKB-alpha) inhibitor. [] It exhibits promising plasma stability and potent inhibitory activity against PKB-alpha. []
Relevance: Compound 4 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It belongs to a distinct chemical class and targets a different biological pathway. []
Compound Description: KN-93 is a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII), a critical regulator of neuronal plasticity and various cellular processes. []
Relevance: KN-93 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. It is used in research to study the role of CaMKII in various physiological and pathological conditions. []
Compound Description: PF-06650833 is a compound that has undergone large-scale synthesis optimization. [] The specific biological activity or target of PF-06650833 is not mentioned in the provided context. []
Relevance: PF-06650833 is not structurally related to 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The mention of PF-06650833 pertains to improvements in its large-scale synthesis, not its structural relation to the target compound. []
Compound Description: Compound 6 is a N-substituted sulfonamide synthesized as part of a study exploring various derivatives for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.